BAZ2-ICR -

BAZ2-ICR

Catalog Number: EVT-261098
CAS Number:
Molecular Formula: C20H19N7
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAZ2A/B are bromodomain-containing proteins whose biological function, while not yet confirmed, is believed to function similarly to ACF1, the Drosophila BAZ2B ortholog. ACF complexes play roles in establishing regular nucleosome spacing during chromatin assembly and influencing different remodeling outcomes at target loci. A rare allele of BAZ2B has been identified to be a predictor of Sudden Cardiac Death. BAZ2-ICR is a small molecule inhibitor of BAZ2A (Kd = 109 nM; IC50 = 130 nM) and BAZ2B (Kd = 170 nM; IC50 = 180 nM) bromodomains. It demonstrates 15-fold selectivity for binding BAZ2A/B over CECR2 and >100-fold selectivity over all other bromodomains. BAZ2-ICR has been shown to displace BAZ2 bromodomains in living cells by demonstrating accelerated FRAP recovery at 1 µM in the BAZ2A FRAP assay. See the Structural Genomics Consortium (SGC) website for more information.
BAZ2-ICR is an excellent chemical probe for functional studies of the BAZ2 bromodomains in vitro and in vivo. The bromodomain containing proteins BAZ2A/B play essential roles in chromatin remodeling and regulation of noncoding RNAs. BAZ2-ICR has IC50 (BAZ2A) = 130 nM; IC50(BAZ2B) = 180 nM; logD = 1.05; solubility 25 mM (D2O) and F = 70%.

BAZ2-ICR

  • Compound Description: BAZ2-ICR (compound 13 in []) is a potent, selective, and cell-active inhibitor of the bromodomains of BAZ2A and BAZ2B. These proteins are involved in chromatin remodeling and regulation of noncoding RNAs [].

GSK2801

  • Compound Description: GSK2801 is a chemical probe that targets the bromodomains of both BAZ2A/B and BRD9. It exhibits cross-reactivity with these bromodomains, interfering with their recognition of acetylated lysines in histones [].

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

  • Compound Description: LQFM039 is a pyrazole derivative investigated for its anti-inflammatory, analgesic, and vasorelaxant properties []. It exhibits its effects through modulation of the NO/cGMP pathway and calcium channels [].

(2R,Z)-2-Amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: Compound 1 is investigated for its use in combination therapies for cancer, particularly when administered alongside other anti-cancer agents or radiation therapy [, ].
Classification

BAZ2-ICR is classified as a small molecule inhibitor, specifically targeting bromodomains, which are protein interaction modules that recognize acetylated lysines on histone tails. This classification places it within the broader category of epigenetic modulators.

Synthesis Analysis

The synthesis of BAZ2-ICR involves a two-step process starting from a brominated imidazole. The key steps include:

  1. Palladium-Catalyzed Formation: This method facilitates the formation of critical bonds necessary for constructing the molecular framework of BAZ2-ICR. The use of palladium catalysts is crucial for achieving high yields and purity in the final product.
  2. Optimization: Through structure-based design, initial weakly potent compounds were optimized to enhance their binding affinity and selectivity towards the target bromodomains. The final compound demonstrated significantly improved potency, with IC50 values of 0.6 µM for BAZ2A and 1.07 µM for BAZ2B .
Molecular Structure Analysis

The molecular structure of BAZ2-ICR has been elucidated through X-ray crystallography, revealing a complex that mimics acetylated lysine residues. Key structural features include:

  • Intramolecular Aromatic Stacking: This feature allows the compound to efficiently occupy the shallow binding pockets of the bromodomains.
  • Binding Interactions: The pyrazole moiety forms hydrogen bonds with conserved water molecules within the binding site, enhancing its stability and affinity .

Structural Data

  • Crystal Structure Resolution: The crystal structure has been resolved at 2.0 Å, providing detailed insights into the interactions between BAZ2-ICR and its target proteins .
Chemical Reactions Analysis

BAZ2-ICR participates in specific interactions with the bromodomains of BAZ2A and BAZ2B:

  • Binding Affinity: The compound exhibits strong binding characteristics, with dissociation constants (Kd) determined via isothermal titration calorimetry (ITC) showing values of 109 nM for BAZ2A and 170 nM for BAZ2B .
  • Thermal Stability: Differential scanning fluorimetry experiments indicate significant thermal shifts when bound to the target proteins, suggesting stable interactions that can be exploited for further studies .
Mechanism of Action

The mechanism by which BAZ2-ICR exerts its effects involves:

  1. Displacement of Bromodomains from Chromatin: By binding to the bromodomains, BAZ2-ICR disrupts their interaction with acetylated lysines on histones, potentially altering chromatin structure and gene expression.
  2. Fluorescence Recovery After Photobleaching (FRAP): Experiments have shown that BAZ2-ICR can effectively displace bromodomains from chromatin in living cells, confirming its functional activity in biological systems .

Data on Mechanism

Experimental data supports that upon binding, there is a significant alteration in the dynamics of chromatin-associated proteins, indicating a direct impact on chromatin remodeling processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: BAZ2-ICR demonstrates high solubility (25 mM in deuterated water), making it suitable for various experimental applications.
  • Stability: It exhibits good stability in mouse microsomes and shows favorable pharmacokinetic properties such as moderate clearance rates .

Chemical Properties

  • Log D Value: The log D value is measured at 1.05, indicating favorable lipophilicity for oral bioavailability.
  • Bioavailability: In vivo studies show approximately 70% bioavailability when administered to mice .
Applications

BAZ2-ICR serves several scientific purposes:

  • Research Tool: It is utilized as a chemical probe to investigate the roles of BAZ2A and BAZ2B in epigenetic regulation.
  • Drug Discovery: Its selective inhibition profile makes it a candidate for developing therapeutic agents targeting diseases linked to dysregulated bromodomain functions.
  • Functional Studies: Researchers employ BAZ2-ICR in various assays to study chromatin dynamics and gene expression regulation .
Introduction to BAZ2 Bromodomains and BAZ2-ICR

Bromodomain Adjacent to Zinc Finger Domain 2A and 2B (BAZ2A/BAZ2B) are epigenetic "reader" proteins within the Imitation-Switch (ISWI) chromatin remodeling complexes. Unlike many bromodomains, BAZ2A/B feature shallow acetyl-lysine (KAc) binding pockets, presenting significant challenges for inhibitor design. BAZ2-ICR (Chemical Name: 4-[4-(1-Methyl-1H-pyrazole-4-yl)-1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-5-yl]benzonitrile) is a first-in-class, potent, and selective chemical probe targeting these bromodomains. Developed through structure-based drug design, it exhibits half-maximal inhibitory concentrations (IC~50~) of 130 nM (BAZ2A) and 180 nM (BAZ2B), with dissociation constants (K~d~) of 109 nM (BAZ2A) and 170 nM (BAZ2B) [2] [3] [9]. Its emergence provides a critical tool for dissecting BAZ2A/B’s roles in chromatin dynamics, ribosomal biogenesis, and disease pathogenesis.

Biological Significance of BAZ2A/B in Chromatin Remodeling

BAZ2A partners with ATPase SNF2H to form the Nucleolar Remodeling Complex (NoRC), which restructures nucleosomes in an ATP-dependent manner. Unlike conventional SWI/SNF complexes, NoRC primarily regulates ribosomal DNA (rDNA) silencing and nucleolar organization [1] [7]. In ground-state embryonic stem cells (ESCs), BAZ2A maintains genome architecture by segregating active (A) and repressive (B) chromatin compartments. Depletion of BAZ2A disrupts this partitioning, leading to aberrant invasion of active chromatin into repressive domains and loss of H3K27me3-marked territories [7].

In vivo CRISPR screens in murine liver regeneration models identified BAZ2A/B as suppressors of tissue repair. Genetic knockout (sgRNA or siRNA) of either paralog accelerated hepatocyte proliferation after partial hepatectomy or chemical injury. Transcriptomics revealed that BAZ2A/B inhibition upregulated ribosomal (Rpl10a, Rpl24) and cell-cycle genes, directly linking their chromatin remodeling function to regenerative pathways [1] [4].

Role of BAZ2A/B in Noncoding RNA Regulation and Disease Pathogenesis

BAZ2A/B dynamically interact with noncoding RNAs (ncRNAs), which modulate their localization and activity. In embryonic stem cells, the long noncoding RNA (lncRNA) Malat1 sequesters BAZ2A at nuclear speckles, preventing its accumulation in nucleoli and facilitating rRNA expression [5]. Disruption of BAZ2A condensates–phase-separated nuclear bodies dependent on weak RNA interactions–triggers aberrant chromatin invasion and derepression of developmental genes [5] [7].

Dysregulation of BAZ2A/B is implicated in oncogenesis and regenerative disorders:

  • Prostate Cancer: BAZ2A sustains prostate cancer stem cells by repressing tumor suppressors via H3K14ac-marked enhancers [8].
  • Pediatric B-ALL: High BAZ2B expression correlates with poor prognosis in B-cell acute lymphoblastic leukemia [8].
  • Liver Regeneration: BAZ2A/B inhibition with BAZ2-ICR accelerated healing in murine models of liver injury and inflammatory bowel disease [1] [4].

Table 1: Disease Associations of BAZ2A/B Dysregulation

Disease ContextBAZ2 ParalogueMolecular ConsequenceFunctional Outcome
Prostate CancerBAZ2ARepression of tumor suppressor genesExpansion of cancer stem cells
Pediatric B-ALLBAZ2BUndefined chromatin remodelingPoor survival and chemotherapy resistance
Impaired Liver RegenerationBAZ2A/BSuppression of ribosomal and cell-cycle genesDelayed tissue repair post-injury

Challenges in Targeting Shallow Bromodomain Pockets

The BAZ2 bromodomains exhibit low predicted druggability due to their open, shallow KAc-binding pockets, which lack the deep hydrophobic cavities typical of BET bromodomains (e.g., BRD4). Conventional KAc-mimetic chemotypes like isoxazoles fail to engage BAZ2A/B effectively, as crystallography revealed insufficient space for deep anchor-point interactions [2] [8].

Key druggability challenges include:

  • Solvent Exposure: The open binding site increases susceptibility to solvent competition, reducing ligand affinity.
  • Lack of Deep Pockets: Limits hydrophobic interactions critical for high-affinity binding.
  • Electrostatic Complexity: Requires ligands to balance hydrogen bonding with desolvation penalties.

Fragment-based screens initially yielded only weak hits (e.g., compound 1, IC~50~ = 51 µM for BAZ2A). Thermodynamic profiling confirmed that early leads suffered from poor enthalpic contributions due to suboptimal polar contacts [8].

Emergence of BAZ2-ICR as a Chemical Probe

BAZ2-ICR (compound 13) was developed via structure-enabled optimization of a weak fragment hit. Key breakthroughs included:

  • Intramolecular π-Stacking: A nitrile-phenyl/triazole stack enabled optimal shape complementarity with the shallow pocket, minimizing solvent exposure [8].
  • Pyrazole as KAc Mimetic: Replacing triazole with methyl-pyrazole established hydrogen bonds with conserved water molecules and Asn1894, mimicking the KAc carbonyl interaction [8].

Table 2: Selectivity Profile of BAZ2-ICR Across Bromodomains

Bromodomain TargetIC~50~ (nM)Selectivity vs. BAZ2A/B
BAZ2A1301-fold
BAZ2B1801-fold
CECR21,95010–15-fold
BRD4>10,000>100-fold
BRD9>10,000>100-fold

Cellular target engagement was validated via Fluorescence Recovery After Photobleaching (FRAP). In U2OS cells expressing GFP-BAZ2A, 1 µM BAZ2-ICR reduced chromatin residence time by ~70%, comparable to dominant-negative bromodomain mutants [6]. The compound exhibited favorable pharmacokinetics: high solubility (25 mM in D~2~O), log D of 1.05, and 70% oral bioavailability in mice at 5 mg/kg, enabling in vivo studies [3].

In regenerative models, BAZ2-ICR and analog GSK2801 accelerated mouse liver repair after partial hepatectomy and mitigated colitis via ribosomal protein upregulation (Rpl24), confirming functional efficacy beyond in vitro binding [1] [4].

Properties

Product Name

BAZ2-ICR

IUPAC Name

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile

Molecular Formula

C20H19N7

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3

InChI Key

RRZVGDGTWNQAPW-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAZ2-ICR; BAZ2ICR; BAZ2 ICR.

Canonical SMILES

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.